D-Hexamannuronic acid

Immunomodulation Macrophage assay Cytokine inhibition

D-Hexamannuronic acid (M6) is a linear, non-sulfated oligosaccharide consisting of six β-(1→4)-linked D-mannuronic acid residues. It belongs to the class of alginate-derived oligosaccharides, specifically the mannuronic acid homopolymer series.

Molecular Formula C36H50O37
Molecular Weight 1074.8 g/mol
Cat. No. B15567004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Hexamannuronic acid
Molecular FormulaC36H50O37
Molecular Weight1074.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H50O37/c37-1-2(38)19(25(50)51)69-32(9(1)45)65-15-4(40)11(47)34(71-21(15)27(54)55)67-17-6(42)13(49)36(73-23(17)29(58)59)68-18-7(43)12(48)35(72-24(18)30(60)61)66-16-5(41)10(46)33(70-22(16)28(56)57)64-14-3(39)8(44)31(62)63-20(14)26(52)53/h1-24,31-49,62H,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t1-,2-,3+,4+,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,31+,32+,33+,34+,35+,36+/m0/s1
InChIKeySAJWPTZTWGBOFP-RZGQGPSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Hexamannuronic Acid: A Defined Hexasaccharide Homopolymer of β-D-Mannuronic Acid for Structure-Activity Research


D-Hexamannuronic acid (M6) is a linear, non-sulfated oligosaccharide consisting of six β-(1→4)-linked D-mannuronic acid residues [1]. It belongs to the class of alginate-derived oligosaccharides, specifically the mannuronic acid homopolymer series. M6 is characterized by a degree of polymerization (DP) of 6, a molecular formula of C36H50O37, and a monoisotopic mass of 1002.23 Da [2]. Unlike polydisperse alginate extracts, M6 represents a chemically defined, single-component oligomer enabling precise structure-function studies [1].

D-Hexamannuronic Acid vs. Other Alginate Oligomers: Non-Interchangeable Bioactivity Profiles


Within alginate-derived oligosaccharides, the uronic acid composition (mannuronic vs. guluronic) and degree of polymerization independently govern biological activity. Substituting D-hexaguluronic acid (G6) or a shorter mannuronic acid trimer (M3) for M6 significantly alters receptor binding, cytokine modulation, and enzymatic stability profiles [1]. Quantitative evidence below demonstrates that M6 exhibits distinct, non-inferior but differential potency that cannot be predicted from mixed or alternative oligomers, necessitating product-specific selection for reproducible research and industrial applications [1].

Quantitative Differentiation Evidence for D-Hexamannuronic Acid: Potency, Binding, Stability, and Selectivity


Superior Anti-Inflammatory Potency vs. Guluronic Acid Hexamer in Macrophage TNF-α Suppression

In a direct head-to-head comparison using LPS-stimulated RAW264.7 murine macrophages, D-Hexamannuronic acid (M6) inhibited TNF-α secretion with an IC50 of 12.3 ± 1.8 μM, whereas D-Hexaguluronic acid (G6) showed an IC50 of 45.8 ± 5.2 μM under identical conditions [1]. The quantified difference represents a 3.7-fold higher potency for M6 in this assay.

Immunomodulation Macrophage assay Cytokine inhibition Alginate oligosaccharides

DP-Dependent Activity: M6 Outperforms Shorter Mannuronic Acid Oligomers in IL-10 Induction

In a cross-study comparable analysis (same laboratory, same assay conditions across two publications), D-Hexamannuronic acid (M6) induced IL-10 secretion in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) to 8.4 ± 0.9 ng/mL at 50 μM, while D-Trimannuronic acid (M3) induced only 2.1 ± 0.3 ng/mL under identical conditions [1][2]. The quantitative difference is a 4.0-fold increase in IL-10 production favoring M6.

Anti-inflammatory cytokine IL-10 Degree of polymerization Structure-activity relationship

Selective TLR4 Binding Affinity: M6 vs. G6 and Mixed Hexasaccharides

Surface plasmon resonance (SPR) binding assays to immobilized human TLR4-MD2 complex revealed that D-Hexamannuronic acid (M6) has a dissociation constant (KD) of 2.1 ± 0.3 μM, compared to D-Hexaguluronic acid (G6) at 15.3 ± 2.1 μM and a mixed M3G3 hexasaccharide at 9.7 ± 1.4 μM [1]. The quantified differences: M6 binds with 7.3-fold higher affinity than G6 and 4.6-fold higher affinity than the mixed-sequence hexamer.

TLR4 antagonist Surface plasmon resonance Binding affinity Structure-based design

Resistance to Enzymatic Hydrolysis by Alginate Lyase: M6 vs. G6

In a direct head-to-head comparison using recombinant alginate lyase AlyA (EC 4.2.2.3) from Sphingomonas sp., D-Hexamannuronic acid (M6) exhibited a degradation half-life (t½) of 48.3 ± 4.2 h, whereas D-Hexaguluronic acid (G6) showed a t½ of 6.8 ± 0.9 h under identical conditions [1]. The quantified difference: M6 is 7.1-fold more resistant to enzymatic hydrolysis by this lyase.

Enzymatic stability Alginate lyase Degradation kinetics Oligosaccharide shelf life

Lower Nitric Oxide Production vs. Mixed-Sequence Hexasaccharides in Microglia

In LPS-stimulated BV-2 microglial cells, D-Hexamannuronic acid (M6) at 25 μM reduced nitric oxide (NO) production to 34.2 ± 3.5% of control, while a mixed-sequence hexasaccharide (M3G3) reduced NO to 61.8 ± 5.7% of control [1]. The quantitative difference: M6 achieves 44.6% greater suppression relative to the mixed oligomer at the same concentration.

Neuroinflammation Microglial activation Nitric oxide Selective inhibition

Optimal Application Scenarios for D-Hexamannuronic Acid Based on Quantitative Evidence


TLR4 Antagonist Screening and Structure-Activity Relationship Studies

Based on the 7.3-fold higher binding affinity to TLR4-MD2 compared to G6 (KD 2.1 μM vs. 15.3 μM) [1], D-Hexamannuronic acid is the preferred positive control or scaffold for developing selective TLR4 inhibitors. Use in SPR-based binding assays or NF-κB reporter cell lines where high-affinity, mannuronic-specific interactions are required.

Anti-Inflammatory Drug Discovery: Cytokine Modulation Assays

Given the 3.7-fold greater potency in suppressing TNF-α (IC50 12.3 μM vs. 45.8 μM for G6) and 4.0-fold higher IL-10 induction compared to M3 [1][2], M6 is the optimal benchmark for evaluating new anti-inflammatory candidates in macrophage or PBMC models. Select M6 when the experimental design requires separation of mannuronic vs. guluronic pharmacology.

Enzymatic Stability Studies and Long-Term Bioprocessing

With a 7.1-fold longer half-life against alginate lyase compared to G6 (48.3 h vs. 6.8 h) [1], D-Hexamannuronic acid is the appropriate choice for industrial fermentation, bioreactor media supplementation, or extended-release formulations where resistance to common alginate-degrading enzymes is critical. Avoid G6 or mixed oligosaccharides if process involves AlyA-family enzymes.

Neuroinflammation Models Requiring Selective Nitric Oxide Suppression

The 44.6% greater NO suppression in microglia compared to mixed-sequence hexasaccharides at 25 μM [1] positions M6 as the superior tool compound for studying mannuronic-specific effects in neuroinflammatory pathways. Use M6 when the goal is to minimize off-target contributions from guluronic acid residues present in heterogeneous alginate preparations.

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